

# Benodanil: A Comprehensive Technical Guide to its Chemical and Physical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Benodanil

Cat. No.: B1667995

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This document provides an in-depth overview of the chemical and physical properties of **Benodanil**, an obsolete systemic anilide fungicide. The information is compiled from various scientific sources to support research and development activities. **Benodanil** is known for its role as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial respiratory chain in fungi.<sup>[1]</sup> Although no longer in widespread use, its chemical characteristics and mode of action remain of interest for the development of new active compounds.

## Chemical and Physical Properties

The following tables summarize the key chemical identifiers and physical properties of **Benodanil**. This data is crucial for understanding its behavior in various chemical and biological systems.

Table 1: Chemical Identification of **Benodanil**

Identifier	Value	Source
IUPAC Name	2-iodo-N-phenylbenzamide	[2][3]
Common Name	Benodanil	[2]
CAS Number	15310-01-7	[2][3][4][5]
Chemical Formula	C <sub>13</sub> H <sub>10</sub> INO	[1][2][3][4][5]
Molecular Weight	323.13 g/mol	[2][3][4][5]
Canonical SMILES	<chem>C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I</chem>	[1][2]
InChI Key	LJOZMWRYMKECFF-UHFFFAOYSA-N	[1][2][3]
Synonyms	2-Iodobenzanilide, BAS 3170F, Calirus, Benefit	[2][3][5][6]
Pesticide Type	Fungicide	[1]
Substance Groups	Anilide fungicide, Benzanilide fungicide	[1]

Table 2: Physical and Chemical Properties of **Benodanil**

Property	Value	Conditions	Source
Physical State	Colorless crystalline solid / White to off-white solid	Ambient	[1][4]
Melting Point	137 °C	[1][3][7][8]	
Boiling Point	323.2 ± 25.0 °C (decomposes on heating)	at 760 mmHg	[3][8]
Density	1.7 g/mL / 1.697 ± 0.06 g/cm <sup>3</sup>	[1][3]	
Vapor Pressure	0.01 mPa (<0.01 mPa)	at 20 °C	[1][7]
Water Solubility	20 mg/L	at 20 °C, pH 7	[1][7]
Solubility in DMSO	≥ 2.5 mg/mL (7.74 mM); 100 mg/mL (309.47 mM)	[4]	
Solubility in Acetone	401,000 mg/L	at 20 °C	[7]
Solubility in Ethanol	77,000 mg/L	at 20 °C	[1]
Solubility in Chloroform	93,000 mg/L	at 20 °C	[1]
Solubility in Ethyl Acetate	120,000 mg/L	at 20 °C	[1]
Octanol-Water Partition Coefficient (log P)	3.72 / 3.927	at 20 °C, pH 7	[1][6]
Henry's Law Constant	1.6 x 10 <sup>-4</sup> Pa m <sup>3</sup> mol <sup>-1</sup>	at 25 °C	[1]
Soil Degradation (Aerobic DT <sub>50</sub> )	25 days (typical field)	[1]	

Hydrolysis

Stable

[\[7\]](#)

## Experimental Protocols

This section details the methodologies for the synthesis of **Benodanil** and general procedures for determining its key physical properties.

**Benodanil** is synthesized via the formation of a benzanilide structure. The following protocol is a generalized representation based on common laboratory and industrial methods.[\[1\]](#)[\[8\]](#)

Reaction: 2-Iodobenzoic acid + Aniline → 2-Iodo-N-phenylbenzamide (**Benodanil**)

Materials and Reagents:

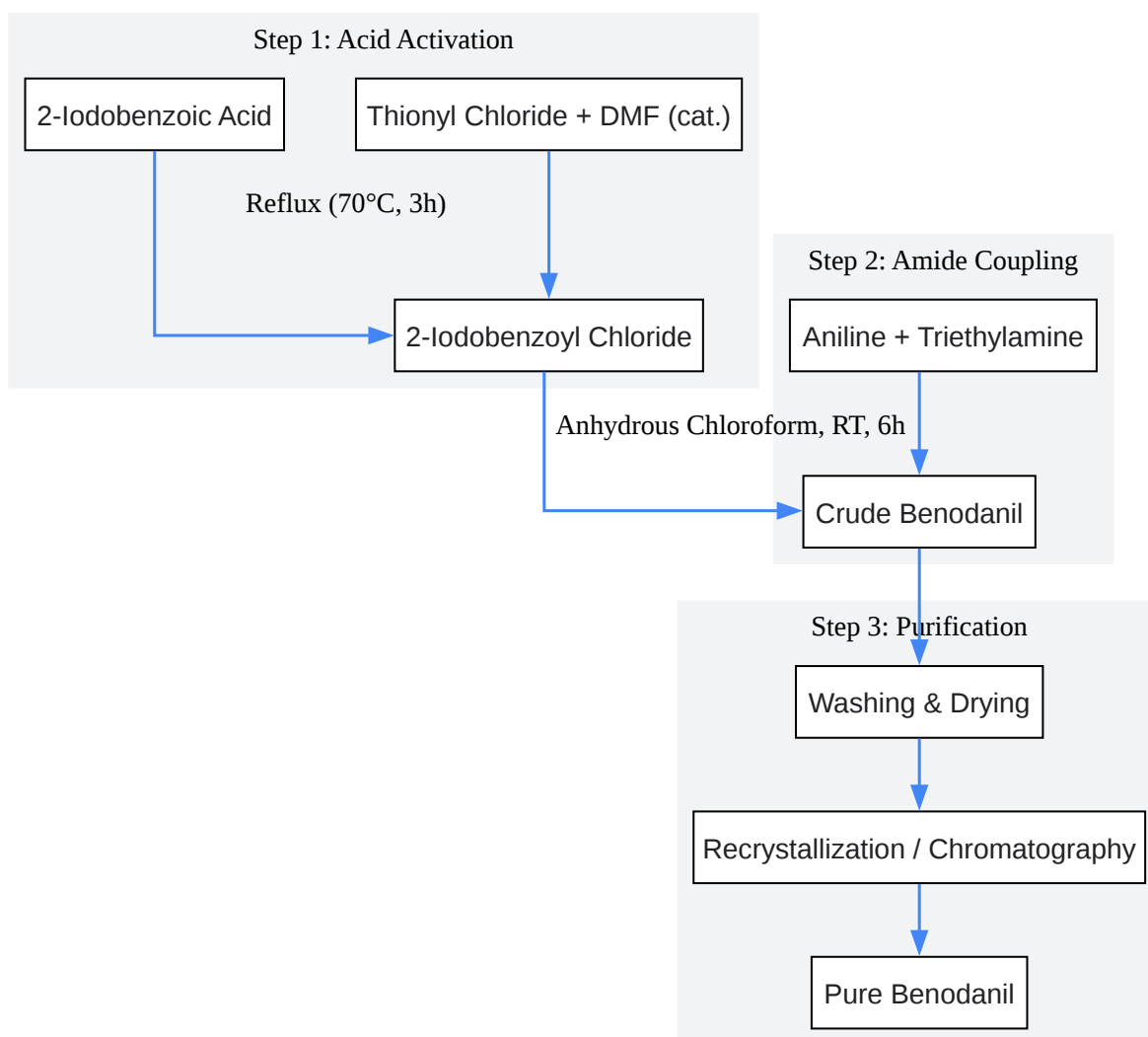
- 2-Iodobenzoic acid
- Aniline
- Thionyl chloride or Phosgen (for activation of carboxylic acid)
- Anhydrous solvent (e.g., Dichloromethane, Chloroform)[\[1\]](#)
- Tertiary amine base (e.g., Triethylamine)[\[1\]](#)
- N,N-dimethylformamide (DMF) (catalyst)

Procedure:

- Activation of 2-Iodobenzoic Acid:
  - Dissolve 2-Iodobenzoic acid in an excess of thionyl chloride with a catalytic amount of DMF.
  - Heat the mixture at reflux (e.g., 70 °C) for approximately 3 hours to form the acyl chloride (2-iodobenzoyl chloride).[\[9\]](#)
  - Remove the excess thionyl chloride by distillation under reduced pressure.[\[9\]](#)

- Amide Formation:
  - Dissolve the resulting 2-iodobenzoyl chloride in an anhydrous solvent such as chloroform.
  - In a separate flask, dissolve aniline and a tertiary amine base (e.g., triethylamine, to act as an acid scavenger) in the same anhydrous solvent.
  - Slowly add the 2-iodobenzoyl chloride solution to the aniline solution under controlled temperature conditions (e.g., on an ice bath).
  - Stir the reaction mixture at room temperature for several hours (e.g., 6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).<sup>[9]</sup>
- Work-up and Purification:
  - Wash the reaction mixture sequentially with a dilute acid (e.g., 1N HCl) to remove excess aniline and base, followed by a dilute base (e.g., NaHCO<sub>3</sub> solution) to remove any unreacted acid, and finally with brine.
  - Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>).
  - Remove the solvent under reduced pressure to yield the crude **Benodanil** product.
  - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain pure **Benodanil**.

Below is a workflow diagram illustrating this synthesis process.



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Caption: General workflow for the laboratory synthesis of **Benodanil**.

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. The shake-flask method is a standard protocol for its determination.

#### Materials and Reagents:

- **Benodanil**
- n-Octanol (HPLC grade, pre-saturated with water)
- Water (HPLC grade, pre-saturated with n-octanol)
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
- Glassware (e.g., separatory funnels or centrifuge tubes with screw caps)

#### Procedure:

- Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.
- Partitioning:
  - Accurately weigh a small amount of **Benodanil** and dissolve it in the n-octanol phase to create a stock solution.
  - Add a known volume of the **Benodanil** stock solution to a centrifuge tube.
  - Add a known volume of the water phase to the tube. The volume ratio of octanol to water can be varied (e.g., 1:1, 1:2, 2:1) to ensure accurate measurement.
  - Securely cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow equilibrium to be reached.
- Phase Separation:
  - Centrifuge the mixture at a moderate speed to ensure complete separation of the two phases.
- Quantification:

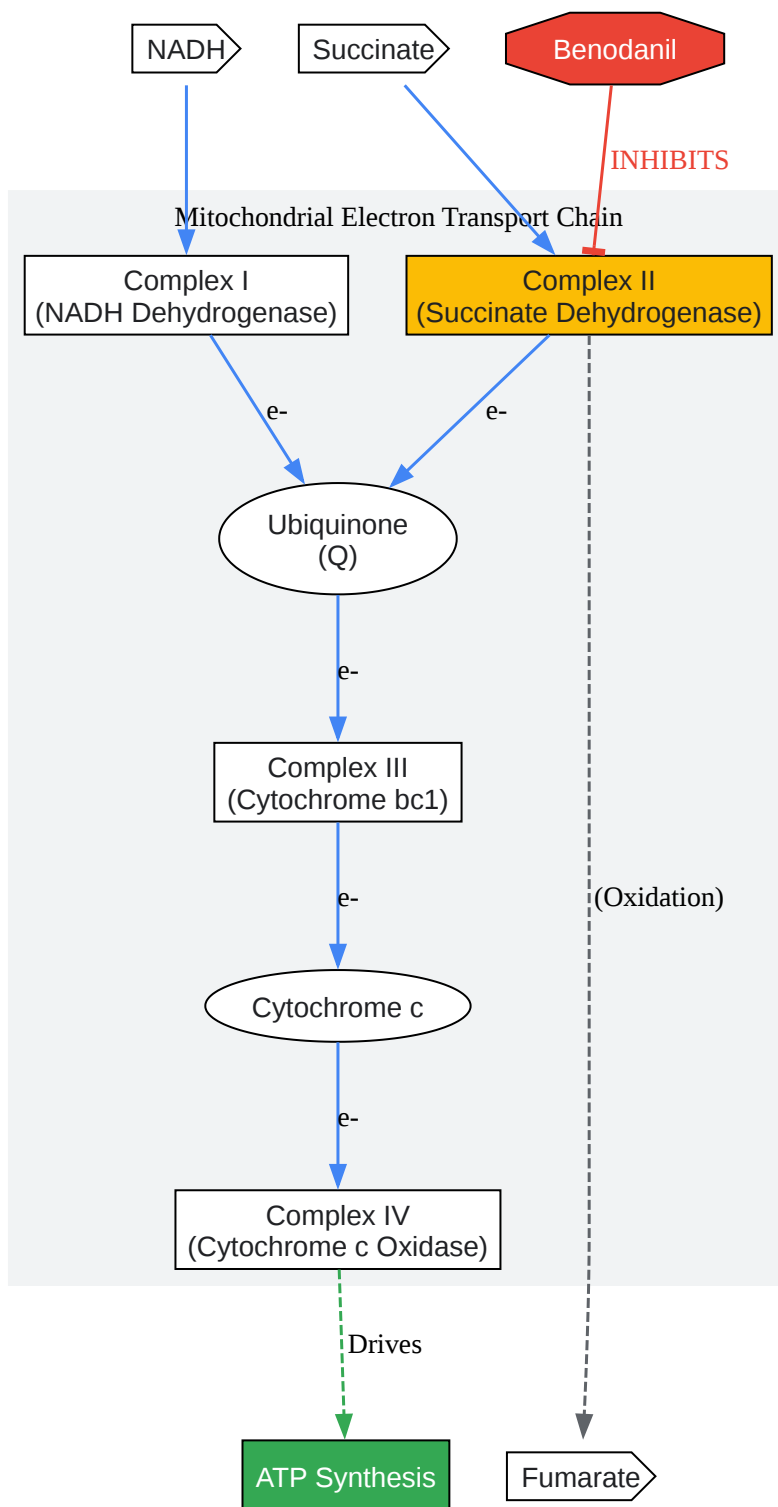
- Carefully withdraw an aliquot from both the n-octanol and the water phase.
- Determine the concentration of **Benodanil** in each aliquot using a suitable and pre-calibrated analytical method (e.g., HPLC-UV).
- Calculation:
  - Calculate the partition coefficient (P) as the ratio of the concentration of **Benodanil** in the n-octanol phase to its concentration in the aqueous phase:
    - $P = C_{\text{octanol}} / C_{\text{water}}$
  - The log P is the base-10 logarithm of this value:
    - $\log P = \log_{10}(P)$
  - The experiment should be repeated at least three times to ensure reproducibility.

## Mechanism of Action and Signaling Pathway

**Benodanil**'s primary mode of action as a fungicide is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.<sup>[1]</sup> This disruption halts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

The diagram below illustrates the inhibitory effect of **Benodanil** on the mitochondrial respiratory chain.





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Caption: **Benodanil** inhibits Complex II (SDH) in the electron transport chain.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)